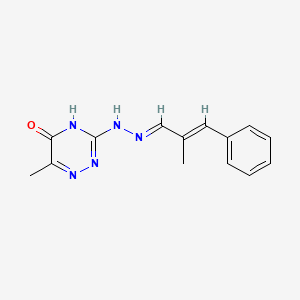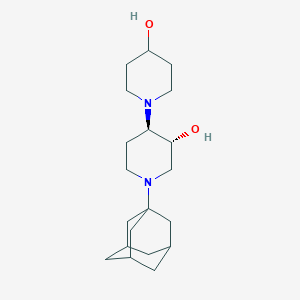![molecular formula C19H28N2O4 B6138460 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol](/img/structure/B6138460.png)
3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol, also known as carvedilol, is a medication used to treat high blood pressure, heart failure, and left ventricular dysfunction. It is a non-selective beta blocker and alpha-1 blocker, meaning it blocks the effects of adrenaline and noradrenaline on both beta and alpha receptors. Carvedilol was first approved by the FDA in 1995 and has since become a widely prescribed medication.
作用機序
Carvedilol works by blocking the effects of adrenaline and noradrenaline on both beta and alpha receptors. This leads to a decrease in heart rate and blood pressure, as well as a reduction in the workload of the heart. It also has antioxidant properties and may reduce inflammation in the body.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects, including reducing heart rate and blood pressure, improving cardiac function, reducing oxidative stress, and reducing inflammation. It has also been shown to have a protective effect on the heart, reducing the risk of heart failure and other cardiovascular diseases.
実験室実験の利点と制限
One advantage of using 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol in lab experiments is its well-established safety profile and widespread use in clinical practice. This makes it a relatively low-risk option for researchers. However, one limitation is that its effects are not specific to a particular receptor or pathway, which can make it difficult to isolate its effects in experiments.
将来の方向性
There are a number of potential future directions for research on 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol. One area of interest is its potential use in the treatment of other conditions, such as diabetes or neurodegenerative diseases. Another area of interest is the development of new formulations or delivery methods for 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol, which could improve its efficacy or reduce side effects. Finally, further research is needed to better understand the mechanisms underlying 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol's effects and to identify potential new targets for therapeutic intervention.
合成法
Carvedilol can be synthesized through a multi-step process involving the reaction of several key intermediates. The first step involves the reaction of 2,3-epoxy-1-propanol with 4-(1-pyrrolidinylcarbonyl)phenol to form 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-hydroxybutyl}-1,2-epoxypropane. This intermediate is then reacted with piperidine to form the final product, 3-{4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}-1,2-propanediol.
科学的研究の応用
Carvedilol has been extensively studied in both animal and human models for its potential therapeutic benefits. It has been shown to improve cardiac function and reduce mortality in patients with heart failure, as well as improve left ventricular function in patients with left ventricular dysfunction. It has also been studied for its potential anti-inflammatory effects and its ability to reduce oxidative stress.
特性
IUPAC Name |
[4-[1-(2,3-dihydroxypropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c22-14-16(23)13-20-11-7-18(8-12-20)25-17-5-3-15(4-6-17)19(24)21-9-1-2-10-21/h3-6,16,18,22-23H,1-2,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDBBNRDVLLDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[1-(2,3-Dihydroxypropyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6138401.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B6138402.png)

![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6138414.png)
![4-biphenylyl{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6138415.png)
![[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6138417.png)
![methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6138431.png)


![2-(4-{2-[(2-methoxyphenyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6138473.png)



![1-[3-(2-{[cyclohexyl(methyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6138490.png)